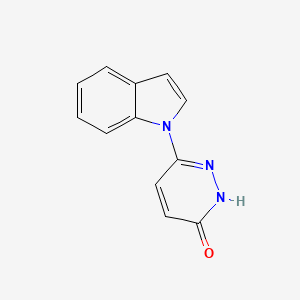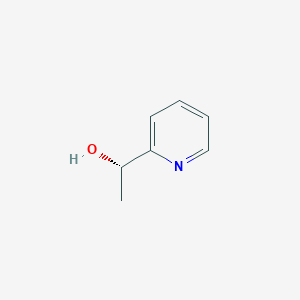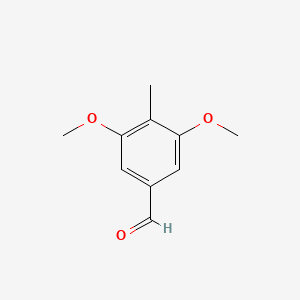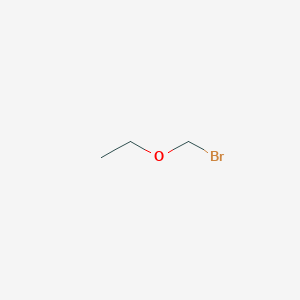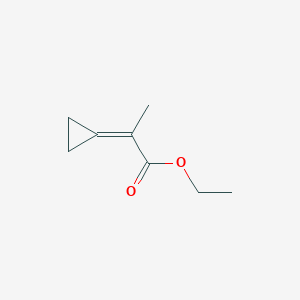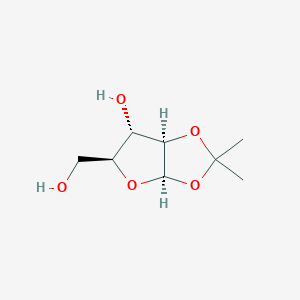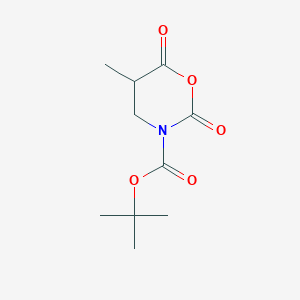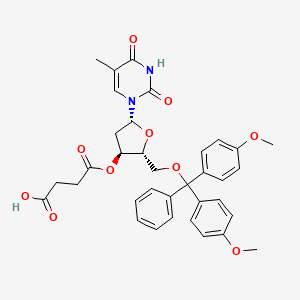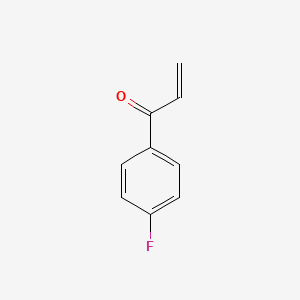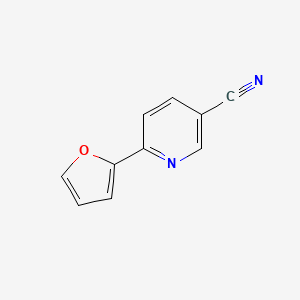![molecular formula C13H16BrN B1338447 anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane CAS No. 312955-00-3](/img/structure/B1338447.png)
anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane
Übersicht
Beschreibung
The compound of interest, anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, is a derivative of 7-azabicyclo[2.2.1]heptane, which is a bicyclic structure with potential applications in medicinal chemistry. The 7-azabicyclo[2.2.1]heptane core is a structural motif present in various compounds with biological activity, such as epibatidine analogues, and is known for its nitrogen-pyramidalization and low rotational barriers of the amide bonds in solution .
Synthesis Analysis
The synthesis of anti-
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Novel Epibatidine Analogues
Researchers have explored the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes using anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane as a key intermediate. The participation of the 2-nitrogen in the anti-7-bromo-2-benzyl compound facilitates nucleophilic substitution, enabling the creation of diverse analogues. This method has been applied to generate syn-and anti-isoepiboxidine, substances of interest due to their potential as nicotinic agonists (Malpass, White, 2004).
2. Development of Potential Nicotinic Agonists
Further expanding on the synthesis of nicotinic agonists, research shows that coupling N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane with various boronic acids can effectively incorporate aryl and heterocyclic substituents. This synthesis pathway leads predominantly to syn over anti stereoisomers, demonstrating the compound's versatility in developing potential therapeutic agents (Malpass, Handa, White, 2005).
3. Creation of Rigid Non-Chiral Analogues
In another study, a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid was synthesized from dimethyl-meso-2,5-dibromohexanedioate. This compound, an analogue of 2-aminoadipic acid, demonstrates the chemical's utility in producing structurally unique and potentially biologically active molecules (Kubyshkin, Mikhailiuk, Komarov, 2007).
4. Synthesis of Conformationally Constrained Amino Acids
Researchers have also synthesized 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine. This process includes a transannular alkylation step forming a unique ring system and demonstrates the compound's role in creating conformationally constrained amino acids (Hart, Rapoport, 1999).
5. Structural Characterization Studies
There has been significant interest in the structural characterization of the 7-azabicyclo[2.2.1]heptane ring system, as found in epibatidine. This research is vital for understanding the compound's properties and potential applications in medicinal chemistry (Britvin, Rumyantsev, 2017).
Eigenschaften
IUPAC Name |
(1R,4R,7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFSXPYIRVBNDN-JHJVBQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)
